4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide - 895785-60-1

4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Catalog Number: EVT-2932347
CAS Number: 895785-60-1
Molecular Formula: C22H23FN2O2S
Molecular Weight: 398.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits potent inhibitory activity in vitro toward human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line [].

    Compound Description: This compound contains a thiazole ring, which is a common heterocyclic scaffold found in many biologically active compounds [].

    Compound Description: This compound incorporates a 1,3-thiazole ring system, emphasizing the importance of this heterocyclic scaffold in the development of bioactive compounds [].

    Compound Description: This series of compounds exhibits potent inhibitory activity against urease while demonstrating low cytotoxicity [].

    N-[4-(4-Fluoro­phen­yl)-1,3-thia­zol-2-yl]-3-(4-meth­oxy­phen­yl)-4-methyl­benzamide

    Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-fluorophenyl group [].

    Compound Description: This compound is a useful positron emission tomography (PET) ligand for the imaging and quantitative analysis of the metabotropic glutamate 1 (mGlu1) receptor in monkey brains [].

    Compound Description: This compound shows potential antidiabetic and anti-obesity activity [].

    2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    Compound Description: This compound features a 1,3-thiazole ring system with a 4-fluorophenyl substituent [].

    Compound Description: SR 121787 is a novel anti-aggregating agent that generates the corresponding diacid SR 121566 in vivo, a non-peptide GpIIb-IIIa antagonist [].

    α-GLUCOSIDASE INHIBITORY ACTIVITY OF 4-ARYL-N-(2,4-THIAZOLIDINEDIONE-5-ACETYL)-1,3-THIAZOL-2-AMINES

    Compound Description: This series of compounds was designed to inhibit α-glucosidase, a key enzyme involved in carbohydrate metabolism, with potential applications in treating type 2 diabetes [].

    3-(4-Meth­oxy­phen­yl)-4-methyl-N-[4-(4-methyl­phen­yl)-1,3-thia­zol-2-yl]benzamide

    Compound Description: This compound contains the 1,3-thiazole moiety, a frequently encountered heterocyclic unit in drug discovery [].

    Compound Description: This document focuses on an improved method for preparing Mirabegron, a drug used to treat overactive bladder (OAB) [].

    Compound Description: This compound contains a 1,3-thiazole unit, further emphasizing the prevalence of this heterocyclic motif in bioactive molecules [].

    N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a novel inhibitor of p38 MAP kinase [].

    Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

    Compound Description: This entry describes the crystal structure of a compound containing a nitro-substituted 1,3-thiazole linked to a nitro-substituted benzamide [].

    Compound Description: This compound includes a 1,3-thiazole ring, a common heterocyclic motif in various bioactive compounds [].

    Compound Description: This series of compounds, characterized by their highly fluorinated 2-imino-1,3-thiazoline core, was synthesized and evaluated for their ability to inhibit α-glucosidase, a key enzyme involved in regulating blood sugar levels [].

    Compound Description: These compounds were synthesized and evaluated for their nematicidal and antimicrobial properties [].

    Compound Description: This patent describes a pharmaceutical composition containing a 4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl compound for modulating the beta2-adrenoceptor [].

    Compound Description: This study focuses on the synthesis, characterization, and biological evaluation of a specific compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, for its antibacterial, antifungal, and anticancer properties [].

    Compound Description: This study investigates the potential of N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides as A2A receptor antagonists through molecular docking studies [].

    Compound Description: This study focuses on the synthesis and evaluation of novel benzamide and benzene sulfonamide derivatives containing an isoxazoline moiety for their anti-tubercular activity [].

    Compound Description: This study explores the structure-activity relationships of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate-5 receptor [].

    Compound Description: This study investigates the synthesis and biological activity of a series of 2,5-disubstituted 1,3,4-thiadiazoles as potential antimicrobial and antifungal agents [].

    Compound Description: This paper investigates the mechanism of action of CPPHA, a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 [].

    Compound Description: This study characterizes the pain responses induced by nociceptin/orphanin FQ (Noc/OFQ) using a novel receptor antagonist, N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride (JTC-801) [].

    Compound Description: This compound contains a thiazole ring, highlighting the relevance of this heterocyclic motif in medicinal chemistry [].

    Compound Description: This study describes the synthesis and antibacterial screening of novel thiazole-1,3,4-oxadiazole hybrid molecules [].

    Compound Description: This research explores the synthesis, characterization, and biological activity of a series of novel 1,3-thiazole derivatives, emphasizing their potential as antimicrobial agents [].

    Compound Description: This study utilizes in silico methods to design and screen novel antipsychotic compounds with enhanced pharmacodynamics and blood-brain barrier permeation [].

    Compound Description: This patent describes synergistic mixtures of triazole compounds, specifically focusing on their application as plant microbicides [].

    Compound Description: This review summarizes the current knowledge of the biological functions and structural biology of Plasmodium falciparum autophagy-related proteins (PfAtg) as potential targets for novel antimalarial drugs [].

    Compound Description: This study describes the discovery and characterization of DBTB-1 (N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide) as a novel modulator of the large-conductance Ca2+-activated K+ channel (BKCa channel) [].

    Compound Description: This study investigates the biologically active compounds present in the methanol extract of Eriobotrya japonica L. seeds using gas chromatography-mass spectrometry (GC-MS) [].

    Compound Description: This study describes the synthesis and biological evaluation of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various heterocyclic substituents for their antioxidant and anticancer activities [].

    Compound Description: This research identifies and characterizes NTB451 (4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide) as a potential inhibitor of necroptosis [].

    Compound Description: This study introduces DFL23448 (5-(2-ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol) as a novel and selective antagonist of the transient receptor potential melastin 8 (TRPM8) ion channel [].

    Compound Description: This study investigates the effects of various pharmacological agents, including MTEP [(2-methyl-1,3-thiazol-4-yl) ethynylpyridine], an antagonist of metabotropic glutamate receptor 5 (mGluR5), on motor behavior and striatal signaling in a rat model of L-DOPA-induced dyskinesia (LID) [].

    Compound Description: This study focuses on synthesizing and evaluating novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide for their antioxidant and anticancer activities [].

    Compound Description: This research describes the identification of a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein [].

    Compound Description: This study examines how the basicity of cathepsin K inhibitors affects their in vivo off-target activities [].

Properties

CAS Number

895785-60-1

Product Name

4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

IUPAC Name

4-butoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide

Molecular Formula

C22H23FN2O2S

Molecular Weight

398.5

InChI

InChI=1S/C22H23FN2O2S/c1-2-3-14-27-20-10-6-16(7-11-20)21(26)24-13-12-19-15-28-22(25-19)17-4-8-18(23)9-5-17/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)

InChI Key

BARQWTILCDFRGU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.